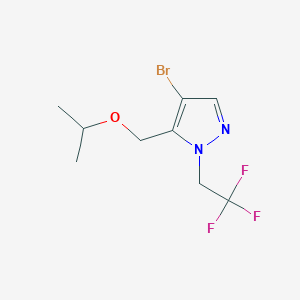
4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act as an antagonist for the P2X7 receptor, which plays a crucial role in the immune response and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound may have anti-inflammatory effects by inhibiting the activation of the P2X7 receptor. Additionally, the compound has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its potential as a novel therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects accurately.
Future Directions
There are several potential future directions for the use of 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in scientific research. These include further studies to understand its mechanism of action, investigating its potential as a treatment for neurodegenerative diseases, and exploring its potential as a therapeutic agent for other conditions such as cancer and autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various scientific research studies. Its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of several conditions. While further research is needed to fully understand its mechanism of action and potential applications, this compound holds great promise for the future of scientific research.
Synthesis Methods
The synthesis of 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with isopropoxymethyl chloride and 2,2,2-trifluoroethylamine in the presence of a base. The resulting compound is then purified using chromatography techniques to obtain the final product.
Scientific Research Applications
4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used in various scientific research studies, including as a potential anti-inflammatory agent, as a P2X7 receptor antagonist, and as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
4-bromo-5-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-6(2)16-4-8-7(10)3-14-15(8)5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCNMEAQZORQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

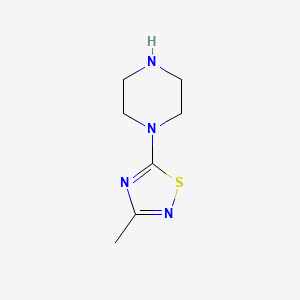
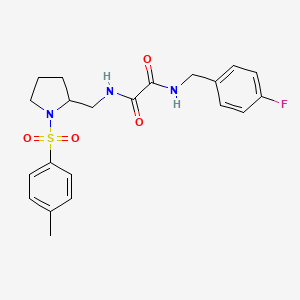

![2,1,3-Benzothiadiazol-5-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2558125.png)

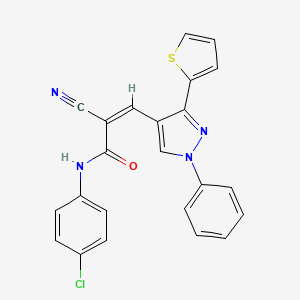
![(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2558130.png)

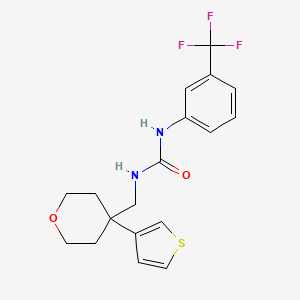
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2558136.png)
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2558137.png)
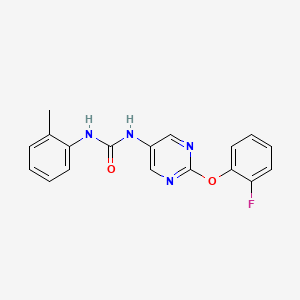
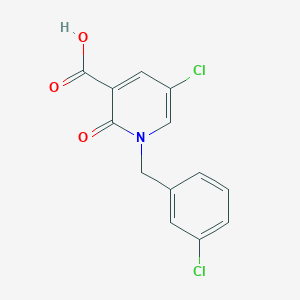
![N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide](/img/structure/B2558144.png)